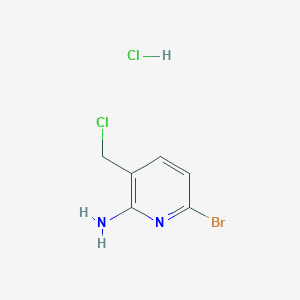

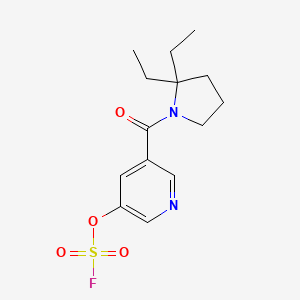

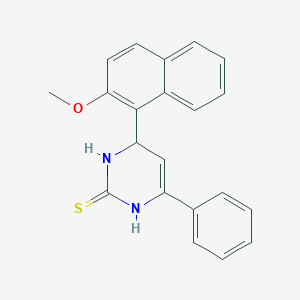

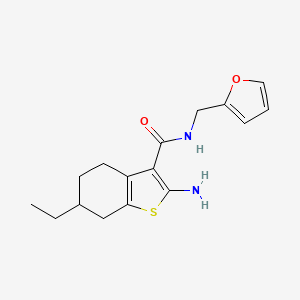

![molecular formula C22H20ClN3O5S B2927152 Ethyl 2-[benzyl-[2-(2-chloropyridine-3-carbonyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 808192-17-8](/img/structure/B2927152.png)

Ethyl 2-[benzyl-[2-(2-chloropyridine-3-carbonyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

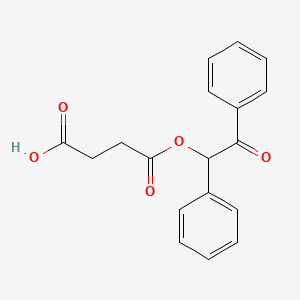

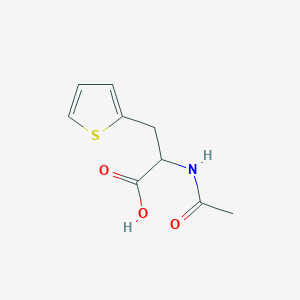

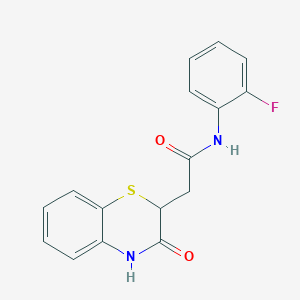

This compound is a complex organic molecule that contains several functional groups including an ester, a thiazole ring, a pyridine ring, and a benzyl group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in the molecule. The presence of the aromatic pyridine and thiazole rings could contribute to the stability of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the ester group could undergo hydrolysis in the presence of an acid or a base . The benzyl group could participate in free radical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group could affect its solubility in different solvents .Aplicaciones Científicas De Investigación

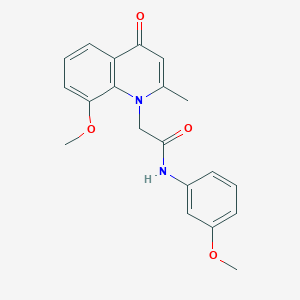

Pharmaceutical Drug Synthesis

This compound is utilized in the synthesis of various pharmaceutical drugs. Its benzylic and thiazole components are often key intermediates in creating molecules with potential therapeutic effects. For instance, the thiazole ring is a core structure in many drugs due to its bioactive properties .

Agrochemical Development

The chloropyridine moiety is instrumental in developing agrochemicals such as fungicides and insecticides. Its reactivity allows for the creation of compounds that can protect crops from pests and diseases .

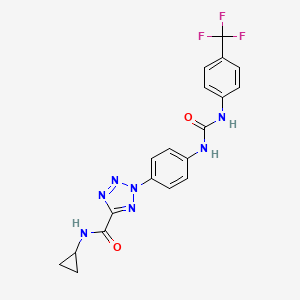

Organometallic Chemistry

In organometallic chemistry, this compound can act as a ligand, binding to metals and forming complexes. These complexes are crucial in catalysis and the development of new materials .

Antimicrobial Agents

The synthesis of new pyridine derivatives, which include structures similar to the given compound, has shown promise in creating antimicrobial agents. These agents can be effective against a range of bacterial and fungal pathogens .

Chemical Research on Benzylic Reactions

The benzylic position in this compound is a site of high reactivity, making it a subject of study in chemical research. Understanding the reactions at this position can lead to advancements in synthetic chemistry .

Halogenation Studies

The compound’s chloropyridine segment is valuable in studying selective halogenation methods. These methods are essential for modifying molecules to enhance their properties or create new compounds .

Medicinal Chemistry

In medicinal chemistry, the compound’s ability to undergo various reactions makes it a versatile building block for designing new drugs. It can be modified to improve drug efficacy, reduce toxicity, and enhance delivery to target sites .

Material Science

Lastly, in material science, the compound’s structural features can be exploited to synthesize novel materials with specific properties, such as increased durability or conductivity .

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-[benzyl-[2-(2-chloropyridine-3-carbonyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O5S/c1-3-30-21(29)18-14(2)25-22(32-18)26(12-15-8-5-4-6-9-15)17(27)13-31-20(28)16-10-7-11-24-19(16)23/h4-11H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZRPLBBRCGOBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N(CC2=CC=CC=C2)C(=O)COC(=O)C3=C(N=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2927070.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2927080.png)

![N-(3-fluorobenzyl)-5-methyl-7-{[(methylamino)carbonyl]amino}-3-phenyl-1H-indole-2-carboxamide](/img/structure/B2927088.png)